1-Butoxy-2-ethylhexane is an organic compound classified as an ether with the molecular formula and a molecular weight of approximately 186.33 g/mol. It is recognized by its IUPAC name, and its CAS Registry Number is 62625-25-6. This compound is also known by other names, such as butyl 2-ethylhexyl ether. It is primarily utilized in industrial applications due to its properties as a solvent and intermediate in chemical reactions .
1-Butoxy-2-ethylhexane can be derived from the etherification of 2-ethylhexanol, which is a common precursor in the synthesis of various ethers. The synthesis process typically involves the reaction of alcohols with alkyl halides or other alcohols under acidic conditions, leading to the formation of ethers .
This compound falls under the category of ethers, which are characterized by an oxygen atom bonded to two alkyl or aryl groups. Ethers are generally known for their relatively low reactivity compared to alcohols and other functional groups, making them useful as solvents and reagents in organic synthesis.
1-Butoxy-2-ethylhexane can be synthesized through several methods, with etherification being the most prominent. In this process, 2-ethylhexanol reacts with butanol or another alcohol in the presence of an acid catalyst.
The continuous-flow reductive alkylation method has been explored for synthesizing this compound, which allows for the conversion of bio-based alcohols into high-value ethers under environmentally friendly conditions. This method employs a combination of liquid, solid, and gas phases to facilitate the reaction efficiently .
The following reaction illustrates the etherification process:
The molecular structure of 1-butoxy-2-ethylhexane features a butoxy group attached to a 2-ethylhexane backbone. The structural representation can be described as follows:
1-butoxy-2-ethylhexane can participate in various chemical reactions typical for ethers. These include cleavage reactions under strong acidic conditions or oxidation reactions when exposed to strong oxidizing agents.
In acidic environments, ethers can undergo cleavage to form alcohols and alkyl halides. For example:
The mechanism of action for 1-butoxy-2-ethylhexane primarily revolves around its behavior as a solvent and reactant in various chemical processes. As an ether, it exhibits low reactivity toward nucleophiles but can participate in reactions involving electrophiles.
The physical properties such as boiling point and solubility influence its mechanism in applications like extraction processes and as a solvent in organic synthesis.
1-butoxy-2-ethylhexane is a colorless liquid with a characteristic odor. Its boiling point is approximately 210 °C, and it has a density of about 0.83 g/cm³ at room temperature .
As an ether, it is relatively stable but can be hydrolyzed under acidic conditions. It does not readily participate in oxidation reactions compared to alcohols.
1-butoxy-2-ethylhexane has several scientific uses:
The synthesis of asymmetric ethers like 1-butoxy-2-ethylhexane (C₁₂H₂₆O, MW 186.33 g/mol) presents distinct challenges due to steric hindrance around the reaction center. Conventional Williamson ether synthesis proves ineffective for forming such sterically encumbered ethers due to competing E2 elimination under basic conditions [6]. Alternative methodologies have been developed to circumvent this limitation:
Acid-Catalyzed Dehydration: This approach employs Brønsted acid catalysts (e.g., H₂SO₄, p-TsOH) to facilitate the reaction between 2-ethylhexanol and n-butanol. The mechanism proceeds via protonation of one alcohol, water departure generating a carbocation (preferentially tertiary at the 2-ethylhexanol site), and nucleophilic attack by the second alcohol. Kinetic studies reveal the rate-determining step is carbocation formation (k₁ ≈ 10⁻⁴ s⁻¹ at 100°C), followed by rapid nucleophilic capture (k₂ > 10³ M⁻¹s⁻¹). However, this method suffers from regioselectivity issues and carbocation rearrangements, limiting yields to 60-75% [6].
Alkoxymercuration-Demercuration: This two-step method offers superior regiocontrol and avoids rearrangements. In the first step, 2-ethyl-1-hexene reacts with mercury(II) acetate (Hg(OAc)₂) in n-butanol solvent, forming a mercurinium ion intermediate. Anti-Markovnikov nucleophilic attack by n-butanol occurs at the more substituted carbon, yielding a stable organomercurial ether adduct. Subsequent reduction with sodium borohydride (NaBH₄) cleaves the C-Hg bond, furnishing 1-butoxy-2-ethylhexane. This process exhibits high regioselectivity (>95%) and occurs rapidly at ambient temperature (t½ < 10 minutes for mercuration), making it suitable for lab-scale synthesis despite mercury handling concerns [6].
Table 1: Comparison of Etherification Methods for 1-Butoxy-2-ethylhexane
Method | Key Reagents/Conditions | Yield Range | Regioselectivity | Major Drawbacks |
---|---|---|---|---|
Acid-Catalyzed | H₂SO₄, 100-120°C | 60-75% | Moderate to Low | Rearrangements, Diethyl ether formation |
Alkoxymercuration | Hg(OAc)₂, nBuOH, then NaBH₄, RT | 85-92% | High (Anti-Markov.) | Mercury waste, Toxicity concerns |
Reductive Etherification | Aldehyde, H₂ (Catalyst), 80-100°C | 75-85% | N/A | Requires aldehyde precursor |
Reductive Etherification: This catalytic method bypasses alcohols entirely. 2-Ethylhexanal reacts with n-butanol under hydrogen pressure (5-20 bar) in the presence of a catalyst (e.g., Ru complexes, Pt/C, or acidic resins). The mechanism involves hemiacetal formation, dehydration to an enol ether, and subsequent hydrogenation. Kinetic analysis shows first-order dependence on aldehyde concentration and half-order on H₂ pressure, with typical turnover frequencies (TOF) of 50-100 h⁻¹ for Ru catalysts at 80°C. This pathway offers good yields (75-85%) and water as the primary by-product, enhancing atom economy [2] [6].
Leveraging the reactivity of alkyl halides derived from 2-ethylhexanol provides a direct route, particularly effective for tertiary ether formation:
Tertiary Alkyl Halide SN1 Reaction: 1-Bromo-2-ethylhexane, generated from 2-ethylhexanol via HBr substitution, undergoes solvolysis in n-butanol. The tertiary bromide readily ionizes (even at ambient temperature) to form a stable tertiary carbocation. Nucleophilic attack by n-butanol yields 1-butoxy-2-ethylhexane. Kinetic studies demonstrate the reaction follows strict first-order kinetics (SN1 mechanism), with rates largely independent of n-butanol concentration above stoichiometric excess. Reaction rates increase dramatically with solvent polarity (k₁ increases 100-fold in aqueous ethanol vs. dry ethanol), supporting the ionization mechanism. While fast, competitive E1 elimination generates 2-ethylhexenes (5-15% yield), necessitating purification [6] [8].
Carbocation Stability and Rearrangement: The tertiary carbocation intermediate (C₈H₁₇⁺, derived from 2-ethylhexyl bromide) exhibits significant stability due to hyperconjugation from the ethyl branches. However, this stability also allows time for potential hydride shifts. For example, a hydride shift from the adjacent -CH₂- group can generate the isomeric 3-methylheptan-3-yl cation. Trapping by n-butanol would yield 1-butoxy-3-methylheptane, an undesired regioisomer. The extent of rearrangement is minimized by using low temperatures (0-20°C), polar aprotic solvents, and ensuring high local concentrations of n-butanol to accelerate trapping [6].
Ion-Exchange Resin Catalysis: Acidic macroreticular ion-exchange resins (e.g., Amberlyst™ 15, Dowex™ 50WX2) efficiently catalyze the direct etherification between 2-ethylhexanol and n-butanol. Operating similarly to liquid acids but offering easier separation, these resins function optimally at 90-110°C. The reaction kinetics exhibit an induction period attributed to the slow establishment of the solvated proton environment within the resin pores, followed by zero-order kinetics with respect to the alcohols. The apparent activation energy (Eₐ) is approximately 65-75 kJ/mol. Selectivity towards the ether over dehydration products (alkenes) exceeds 85% at conversions below 70% but decreases at higher conversions due to consecutive reactions [6] [8].
Transesterification offers a pathway to exchange alkoxy groups pre-existing in an ether bond, useful for accessing specific isomers:
Lewis Acid Catalyzed Exchange: 2-Ethylhexyl acetate or other activated esters can undergo transesterification with n-butanol under Lewis acid catalysis. FeCl₃ (5-10 mol%) in ethyl acetate solvent at 60-80°C promotes the exchange, yielding 1-butoxy-2-ethylhexane and the corresponding acetate ester as a by-product. The mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by n-butanol. Kinetic modeling suggests a second-order reaction overall (first order in ester and first order in alcohol). Yields typically reach 70-80%, but competing hydrolysis can occur if moisture is present, requiring anhydrous conditions [6].
Silane-Mediated Reductive Transesterification: This method employs triethylsilane (Et₃SiH) and catalytic iron(III) oxo acetate or iron(III) chloride. The reaction proceeds via in situ formation of alkoxysilanes. For instance, 2-ethylhexanol reacts with Et₃SiH under catalysis to form (2-ethylhexyloxy)triethylsilane. This silyl ether then undergoes a Lewis acid-catalyzed reaction with a different alkyl carboxylate (e.g., butyl acetate), effectively transferring the butoxy group to form 1-butoxy-2-ethylhexane while regenerating the acetate silyl ester. This method operates effectively at ambient temperature and provides high chemoselectivity (>90%) for ether formation over reduction pathways. Optimization studies show that maintaining a slight excess of silane (1.2 equiv) and using ethyl acetate as the solvent maximizes yields (up to 88%) [2] [6].
The industrial synthesis of sterically hindered ethers like 1-butoxy-2-ethylhexane demands robust, efficient, and separable catalysts. Several systems demonstrate efficacy:
Supported Heteropolyacids (HPAs): Tungstophosphoric acid (H₃PW₁₂O₄₀) or tungstosilicic acid (H₄SiW₁₂O₄₀) supported on high-surface-area silica (20-40 wt% loading) act as strong Brønsted acid catalysts. These materials exhibit significantly higher activity (TOF ~120 h⁻¹ at 100°C) than conventional zeolites or sulfated zirconia for the direct etherification of 2-ethylhexanol and n-butanol. The reaction is stereospecific and occurs primarily on the catalyst surface. Calcination temperature critically impacts performance; temperatures above 300°C cause structural decomposition (Keggin unit breakdown), reducing acidity and activity. Optimal calcination occurs around 250°C, yielding a balance between acid site density (0.4-0.6 mmol H⁺/g) and stability. Selectivity exceeds 95% under optimized continuous flow conditions [5] [10].
Table 2: Impact of Calcination Temperature on Supported HPA Catalyst Performance
Calcination Temp. (°C) | Acidity (mmol H⁺/g) | Surface Area (m²/g) | Relative Activity (%) | Ether Selectivity (%) |
---|---|---|---|---|
200 | 0.58 | 280 | 100 | 96 |
250 | 0.52 | 265 | 98 | 97 |
300 | 0.31 | 240 | 65 | 92 |
350 | 0.15 | 210 | 25 | 85 |
Macroreticular Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst™ 36) are workhorse catalysts. Their performance depends on matrix structure, degree of cross-linking, and particle size. Higher cross-linking (e.g., 20% DVB) provides thermal stability up to 120°C but reduces pore size and accessibility. Swollen catalysts in alcohol media exhibit effective diffusivities (Dₑff) for reactants around 10⁻¹⁰ m²/s. Catalyst lifetime is limited by thermal degradation of sulfonic acid groups above 130°C and fouling by heavy by-products (dibutyl ether oligomers, unsaturated dimers from 2-ethylhexanol). Periodic regeneration with hot alcohol washes restores ~90% of initial activity [8] [9].
Dimetalcyanide (DMC) Catalysis: While primarily known for alkoxylation, DMC catalysts (e.g., Zn₃[Co(CN)₆]₂) also show promise in facilitating etherification, particularly involving epoxides or activated species. Their exceptional kinetic activity promotes high conversion of branched alcohols like 2-ethylhexanol under milder conditions than KOH catalysis. DMC catalysts generate a narrower distribution of reaction products (polydispersity index ~1.1 vs. ~1.5 for KOH), indicating higher selectivity for the desired mono-ether adducts. This selectivity translates to easier purification and higher purity 1-butoxy-2-ethylhexane. DMC catalysts are heterogeneous and easily separable, enhancing process sustainability [4] [10].
Table 3: Industrial Catalytic Systems for Ether Synthesis
Catalyst Type | Example | Operating Temp. (°C) | Pressure | Key Advantage | Key Limitation |
---|---|---|---|---|---|
Supported HPA | PW₁₂/SiO₂ | 90-110 | Atmospheric | High selectivity (>95%), Strong acid | Decomposition >300°C |
Ion-Exchange Resin | Amberlyst™ 36 | 80-120 | Atmospheric | Ease of separation, Continuous flow | Temp. limit (~120°C), Fouling |
DMC Complexes | Zn₃[Co(CN)₆]₂ / t-BuOH | 100-140 | Moderate (2-5 bar) | Narrow product distribution, Mild | Cost, Sensitivity to poisons |
Homogeneous Ru Complex | [Ru]-H | 80-100 | H₂ (10-20 bar) | Reductive etherification, H₂O byproduct | Homogeneous separation, H₂ pressure |
Catalytic Distillation Integration: For continuous large-scale production, integrating the etherification reactor with distillation is highly efficient. The reaction mixture (2-ethylhexanol, n-butanol, catalyst, products) is fed into a distillation column containing structured catalytic packing (e.g., ion-exchange resin bound in structured mesh). As the reaction occurs within the packing, the lower boiling product (1-butoxy-2-ethylhexane, BP ~220°C) and water by-product are continuously distilled away from the higher boiling alcohols (n-butanol BP 118°C, 2-ethylhexanol BP 184°C). This shifts the equilibrium towards completion (Le Chatelier's principle) and achieves conversions >99% in a single pass. Temperature profiles within the column must be carefully controlled (typically 100-150°C at the reboiler) to prevent catalyst deactivation [8] [9].
Compound Index
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7